molecular formula C21H32Br2N2 B10839697 1,11-Bis(pyridinium)-undecane dibromide

1,11-Bis(pyridinium)-undecane dibromide

Cat. No.: B10839697
M. Wt: 472.3 g/mol
InChI Key: RCBQYFFDMCXGIU-UHFFFAOYSA-L
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Description

1,11-Bis(pyridinium)-undecane dibromide is a bis-quaternary ammonium compound characterized by two pyridinium moieties connected via an 11-methylene (undecane) spacer, with bromide counterions. This structure confers unique conformational flexibility and ionic properties, making it relevant in supramolecular chemistry, catalysis, and materials science. The compound is synthesized through alkylation reactions, as exemplified by methods involving pyridine-mediated coupling in dry acetone, followed by crystallization from ethanol to yield pale yellow powders . Its extended hydrocarbon chain distinguishes it from shorter-chain analogs, influencing solubility, aggregation behavior, and intermolecular interactions.

Properties

Molecular Formula

C21H32Br2N2

Molecular Weight

472.3 g/mol

IUPAC Name

1-(11-pyridin-1-ium-1-ylundecyl)pyridin-1-ium;dibromide

InChI

InChI=1S/C21H32N2.2BrH/c1(2-4-6-10-16-22-18-12-8-13-19-22)3-5-7-11-17-23-20-14-9-15-21-23;;/h8-9,12-15,18-21H,1-7,10-11,16-17H2;2*1H/q+2;;/p-2

InChI Key

RCBQYFFDMCXGIU-UHFFFAOYSA-L

Canonical SMILES

C1=CC=[N+](C=C1)CCCCCCCCCCC[N+]2=CC=CC=C2.[Br-].[Br-]

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

1,11-Bis(pyridinium)-undecane dibromide has the molecular formula C21_{21}H32_{32}Br2_2N2_2 and a molecular weight of approximately 472.3 g/mol. The compound features two pyridinium rings connected by an undecane chain, which enhances its solubility and biological activity. The presence of bromide ions contributes to its antimicrobial properties and potential applications in various formulations.

Antimicrobial Applications

Mechanism of Action:
Research indicates that this compound exhibits significant antimicrobial activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism is believed to involve the disruption of microbial cell membranes, leading to cell lysis and death .

Case Studies:

  • A study demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria. It was noted that the compound's structure allows it to interact with lipid membranes, altering their permeability and enhancing its antimicrobial efficacy.
  • In vitro tests showed that formulations containing this compound were effective in reducing microbial load on surfaces, making it suitable for use in disinfectants and antiseptic solutions .

Drug Delivery Systems

The compound's ability to interact with biological membranes positions it as a potential candidate for drug delivery systems. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Research Findings:

  • Studies have indicated that this compound can form complexes with various biological molecules, which may facilitate targeted delivery mechanisms for therapeutic agents.
  • Its interactions with proteins and nucleic acids are under investigation for potential therapeutic applications in treating diseases where targeted drug delivery is critical.

Comparison with Similar Compounds

Table 1: Key Structural Features of Bis(pyridinium) Dibromide Derivatives

Compound Name Methylene Spacer Length Substituents/Functional Groups Molecular Weight (g/mol) Key References
1,11-Bis(pyridinium)-undecane dibromide 11 None (simple pyridinium) ~408 (base structure)*
1,3-Bis(4-cyanopyridinium)propane dibromide 3 4-Cyano groups Not reported
1,100-Methylenebis(4,4'-bipyridinium) dibromide 1 (methylene bridge) Bipyridinium units C21H18N4²⁺·2Br⁻ (exact mass: 777.82)
N1,N11-Bis(3-dimethylcarbamoxy-picolinyl)-undecane dibromide 11 Dimethylcarbamoyl, oxo groups 2933.39
Decamethylene-bis(pyrrolizinium) dibromide 10 Cinnamate esters, stereocenters 840.31 (exact mass)

*Note: Molecular weight estimated based on undecane backbone and pyridinium-bromide stoichiometry.

Reactivity and Conformational Effects

  • Short-Chain Derivatives (1–3 Methylene Units): Compounds like 1,3-bis(4-cyanopyridinium)propane dibromide exhibit pronounced charge-conformational effects due to the proximity of pyridinium moieties. For example, their reactivity in alkaline media involves OH⁻ insertion between the pyridinium units, leading to novel dihydro-pyridyl derivatives. This phenomenon is absent in longer-chain analogs like this compound, where the extended spacer reduces electrostatic interactions between the cationic centers .
  • Intermediate-Length Chains (4–10 Methylene Units):
    Derivatives such as decamethylene-bis(pyrrolizinium) dibromide (10 methylene units) demonstrate moderate flexibility, enabling applications in ion-pairing or host-guest systems. Their stereochemical complexity (e.g., four stereocenters in ) further influences chiral recognition properties .

  • However, bulky substituents (e.g., dimethylcarbamoyl groups in ) increase steric hindrance, reducing solubility in polar solvents compared to simpler analogs .

Crystallographic and Physicochemical Properties

  • Crystallinity:
    Methylenebis(bipyridinium) dibromide () forms well-defined crystals due to planar bipyridinium units and a rigid methylene bridge, whereas the undecane derivative’s flexibility may result in less ordered packing .
  • Solubility: Longer-chain compounds like this compound are less soluble in water than shorter analogs but exhibit improved solubility in organic solvents like ethanol or acetone .
  • Thermal Stability: Functional groups such as cinnamate esters () or oxo groups () enhance thermal stability, with decomposition temperatures exceeding 250°C in some derivatives .

Q & A

Q. What are the optimal synthetic protocols for preparing 1,11-Bis(pyridinium)-undecane dibromide with high purity?

Methodological Answer: The synthesis typically involves quaternization of bipyridine derivatives with alkyl dibromides. For example:

  • React 4,4'-bipyridine with 1,11-dibromoundecane in a polar aprotic solvent (e.g., acetonitrile) under reflux (70–80°C) for 48–72 hours .
  • Purify the product via recrystallization from ethanol/water mixtures to remove unreacted starting materials. Monitor purity using 1H^1H-NMR (pyridinium proton shifts at δ 8.5–9.5 ppm) and elemental analysis (Br content ~28–30%) .

Q. Which characterization techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve the crystal structure to confirm the distance between pyridinium moieties (~11.5–12.0 Å) and Br⁻ counterion positions (e.g., CCDC 2173318) .
  • NMR spectroscopy : Use 1H^1H-NMR to identify methylene bridge protons (δ 1.2–1.8 ppm) and pyridinium aromatic protons (δ 8.0–9.0 ppm) .
  • Mass spectrometry : ESI-MS in positive ion mode should show [M-2Br]²⁺ peaks at m/z ~300–350 .

Q. How does the methylene spacer length influence the compound’s stability in aqueous solutions?

Methodological Answer:

  • Short spacers (n < 6) : Increased charge-charge repulsion reduces stability, leading to hydrolysis under alkaline conditions (e.g., OH⁻ insertion between pyridinium groups) .
  • Long spacers (n = 11) : Enhanced conformational flexibility improves stability. Monitor degradation via UV-Vis (absorbance at 260 nm) over 24–48 hours in pH 7–10 buffers .

Advanced Research Questions

Q. What role do π-π interactions and hydrogen bonding play in the crystal packing of this compound?

Methodological Answer:

  • π-π interactions : Pyridinium rings stack face-to-face with centroid distances of 3.5–4.0 Å, stabilizing the lattice (e.g., torsion angles < 10°) .
  • Hydrogen bonding : Br⁻ ions form C–H···Br contacts (2.8–3.2 Å) with methylene and pyridinium protons. Analyze using Mercury software with a cutoff distance of 3.5 Å .

Q. How can alkaline hydrolysis pathways of this compound be mechanistically elucidated?

Methodological Answer:

  • Kinetic studies : Use stopped-flow spectroscopy to monitor OH⁻-induced degradation at λ = 300 nm. Fit data to a second-order rate equation .
  • Product analysis : Identify 2-oxo-1,2-dihydropyridine derivatives via LC-MS/MS after hydrolysis (e.g., m/z 150–200 for fragmented products) .

Q. How should researchers address contradictions in reported crystallographic data for similar bis(pyridinium) compounds?

Methodological Answer:

  • Data validation : Compare unit cell parameters (e.g., a, b, c axes) and space groups (e.g., P1 vs. C2/c) across studies .
  • Refinement checks : Use R-factor convergence (< 0.05) and residual electron density maps (< 0.3 eÅ⁻³) to assess data quality .

Q. What comparative studies highlight functional differences between this compound and structurally related bipyridinium dibromides (e.g., Diquat)?

Methodological Answer:

  • Redox behavior : Perform cyclic voltammetry in acetonitrile (scan rate: 100 mV/s). This compound shows reversible reduction peaks at −0.6 V (vs. Ag/AgCl), whereas Diquat exhibits irreversible peaks at −0.8 V .
  • Biological activity : Test herbicidal efficacy in Arabidopsis models; this compound’s longer spacer reduces membrane penetration compared to Diquat .

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